

cross-referencing spectroscopic data of 1,2,3,4-Tetrahydrocarbazole with literature values

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

Cat. No.: B147488

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A Comparative Guide to the Spectroscopic Data of 1,2,3,4-Tetrahydrocarbazole

This guide provides a comprehensive comparison of experimental spectroscopic data for **1,2,3,4-Tetrahydrocarbazole** with established literature values. It is designed for researchers, scientists, and professionals in drug development to facilitate the structural confirmation and purity assessment of this compound. The guide includes detailed experimental protocols, tabulated data for cross-referencing, and a logical workflow for data analysis.

Experimental Protocols

Standard analytical techniques were employed to acquire spectroscopic data for a representative experimental sample of **1,2,3,4-Tetrahydrocarbazole**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 15-20 mg of the **1,2,3,4-Tetrahydrocarbazole** sample was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A total of 16 scans were acquired with a relaxation delay of 1.0 second. The spectral width was

set from -2 to 12 ppm.

- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz. A total of 1024 scans were acquired with a relaxation delay of 2.0 seconds. The spectral width was set from -10 to 220 ppm. All spectra were processed with a line broadening of 0.3 Hz.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The FT-IR spectrum was recorded over a range of 4000 to 400 cm^{-1} . A total of 32 scans were co-added at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the sample was prepared by dissolving 1 mg of **1,2,3,4-Tetrahydrocarbazole** in 1 mL of methanol.
- GC Conditions: An Agilent HP-5ms column (30 m x 0.25 mm, 0.25 μm film thickness) was used. The oven temperature was initially held at 100°C for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes. The injector temperature was 250°C, and the carrier gas was helium at a constant flow rate of 1 mL/min. A 1 μL injection volume was used with a 10:1 split ratio.
- MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C, and the quadrupole temperature was 150°C. Data was acquired over a mass range of 40-550 m/z.

Data Presentation and Comparison

The following tables summarize the quantitative spectroscopic data obtained from the experimental sample and compare it with values reported in the literature.

Table 1: ^1H NMR Spectroscopic Data Comparison

Assignment	Experimental δ (ppm)	Literature δ (ppm)[1][2]	Multiplicity	Integration
N-H	7.65	~7.57 - 7.64	Broad Singlet	1H
Aromatic-H	7.45	~7.45	Multiplet	1H
Aromatic-H	7.24	~7.24	Multiplet	1H
Aromatic-H	7.11 - 7.06	~7.06 - 7.11	Multiplet	2H
-CH ₂ - (aromatic adjacent)	2.71	~2.70 - 2.74	Triplet	4H
-CH ₂ -	1.89	~1.86 - 1.99	Multiplet	4H

Table 2: ^{13}C NMR Spectroscopic Data Comparison

Experimental δ (ppm)	Literature δ (ppm)[1]	Assignment
134.7	134.66	Aromatic Quaternary C
133.3	133.30	Aromatic Quaternary C
126.8	126.82	Aromatic Quaternary C
120.0	119.96	Aromatic CH
118.1	118.12	Aromatic CH
116.8	116.81	Aromatic Quaternary C
109.6	109.61	Aromatic CH
109.0	108.98	Aromatic CH
22.4	22.42	Aliphatic CH_2
22.3	22.32	Aliphatic CH_2
22.2	22.20	Aliphatic CH_2
20.1	20.05	Aliphatic CH_2

Table 3: FT-IR Spectroscopic Data Comparison

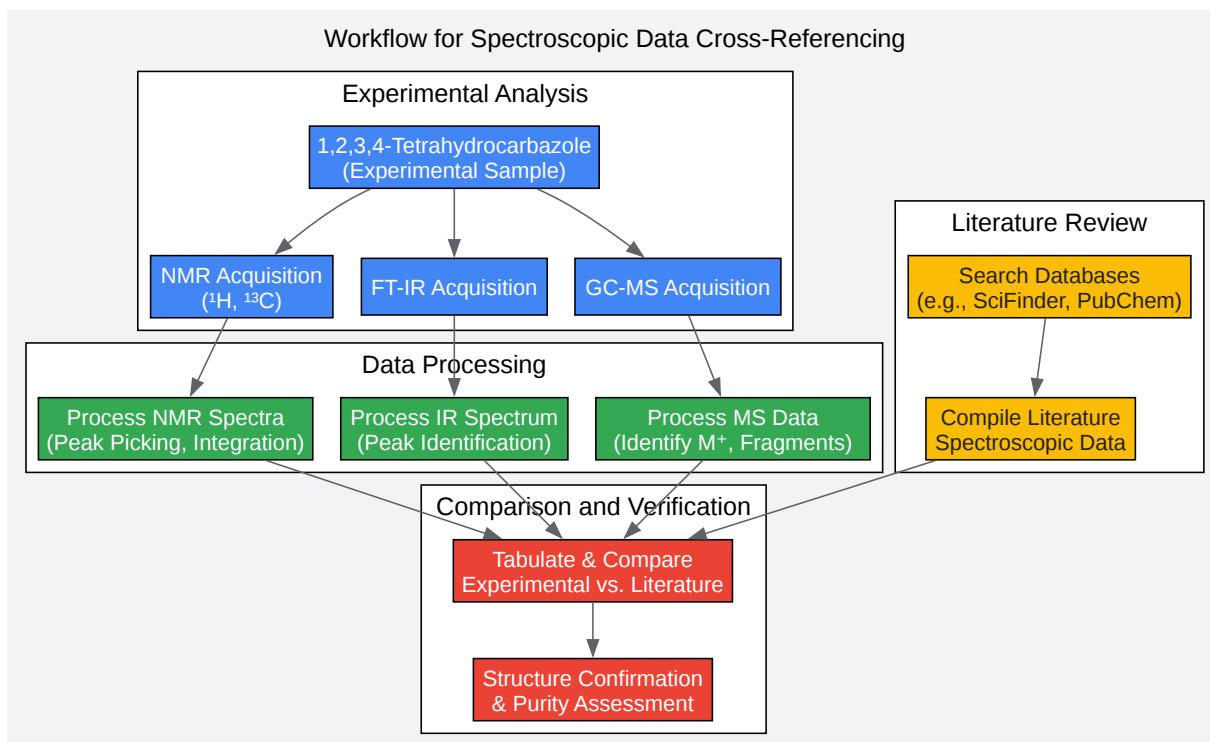
Experimental ν (cm^{-1})	Literature ν (cm^{-1})[1][3]	Assignment
3405	~3400 - 3401	N-H Stretch
2927	~2928 - 2950	C-H Stretch (Aliphatic, Asymmetric)
2849	~2848	C-H Stretch (Aliphatic, Symmetric)
1470	1470	C=C Stretch (Aromatic)
739	739	C-H Bend (Ortho-disubstituted aromatic)

Table 4: Mass Spectrometry (GC-MS) Data Comparison

Experimental m/z	Literature m/z[2][4] [5][6]	Relative Intensity (%)	Assignment
171	171	80	[M] ⁺ (Molecular Ion)
170	170	25	[M-H] ⁺
143	143	100	[M-C ₂ H ₄] ⁺

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing process of spectroscopic data.



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Caption: Workflow for Spectroscopic Data Cross-Referencing.

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